5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-
Description
Properties
CAS No. |
64292-02-0 |
|---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
7-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO/c1-8-4-5-9-11(7-8)13(15)10-3-2-6-14-12(9)10/h2-7H,1H3 |
InChI Key |
VLDRRMZGWBOCNV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C2=O)C=CC=N3 |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Access to 5h Indeno 1,2 B Pyridin 5 One, 7 Methyl , and Analogous Structures
Multi-component Reaction Strategies for Indenopyridine Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for creating libraries of structurally diverse compounds for biological screening.
Catalyst-mediated cyclocondensation approaches
Catalysts play a crucial role in promoting the efficient and selective synthesis of indenopyridine derivatives. Both Lewis acids and organocatalysts have been successfully employed to facilitate the key bond-forming steps in the cyclocondensation process.
Ceric Ammonium (B1175870) Nitrate (CAN)
Ceric Ammonium Nitrate (CAN) has been identified as an effective catalyst for the one-pot, multi-component synthesis of fully substituted indeno[1,2-b]pyridines. umich.eduresearchgate.netumich.edu This method involves the reaction of 1,3-indandione, an aromatic aldehyde, a ketone (such as propiophenone (B1677668) or 2-phenylacetophenone), and ammonium acetate (B1210297) in ethanol (B145695) at room temperature. umich.edu The use of CAN (10 mol%) provides excellent yields and proceeds under mild reaction conditions. umich.eduresearchgate.netumich.edu
The reaction's efficiency was tested with various catalysts, and CAN was found to provide the best results in terms of both yield and reaction time. umich.edu For instance, the reaction of 1,3-indandione, propiophenone, 4-nitrobenzaldehyde, and ammonium acetate in the presence of CAN in ethanol yielded the desired product in high yield. umich.edu
| Entry | Catalyst (mol%) | Yield (%) |
|---|---|---|
| 1 | None | 30 |
| 2 | FeCl3·6H2O (15) | 75 |
| 3 | InCl3 (15) | Intermediate |
| 4 | RuCl3 (15) | Intermediate |
| 5 | VO(acac)2 (15) | Intermediate |
| 6 | CAN (10) | High |
Pentafluorophenylammonium triflate (PFPAT)
Pentafluorophenylammonium triflate (PFPAT) is another effective and reusable organocatalyst for the one-pot synthesis of 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives. researchgate.net This three-component condensation involves chalcones, 1,3-indandione, and ammonium acetate. researchgate.net The use of PFPAT offers several advantages, including good yields, atom economy, short reaction times, and a recyclable catalyst with a straightforward work-up procedure. researchgate.net The reaction is typically carried out in ethanol at 60 °C. The catalyst's effectiveness is attributed to its Brønsted acidity, which activates the carbonyl groups of the reactants. researchgate.net
| Chalcone Substituent (Ar1) | Chalcone Substituent (Ar2) | Yield (%) | Time (h) |
|---|---|---|---|
| C6H5 | C6H5 | 92 | 2.0 |
| 4-MeC6H4 | C6H5 | 94 | 2.5 |
| 4-ClC6H4 | C6H5 | 90 | 2.5 |
| 4-FC6H4 | 4-MeC6H4 | 95 | 2.0 |
Microwave-assisted synthetic protocols for polysubstituted systems
Microwave-assisted organic synthesis has gained significant attention as a tool to accelerate reaction rates and improve yields. thieme-connect.comrsc.orgnih.govnih.gov A rapid and efficient method for the synthesis of new polysubstituted indeno[1,2-b]pyridines has been developed using a three-component microwave-assisted reaction of arylidenemalononitrile, 1,3-indanedione, and an aromatic amine. thieme-connect.com This protocol offers the advantages of a short synthetic route, operational simplicity, and minimal environmental impact. thieme-connect.com The reactions are typically carried out in a monomodal microwave reactor at 120 °C for 4-9 minutes. thieme-connect.com
Ionic liquid-mediated syntheses
Ionic liquids (ILs) are increasingly being used in organic synthesis as environmentally benign solvents and catalysts. mdpi.comiosrjournals.orgnih.govnih.govmdpi.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to volatile organic compounds. mdpi.comnih.gov While specific examples for the synthesis of 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl- in ionic liquids are not detailed in the provided context, the use of ionic liquids in related multi-component reactions for the synthesis of heterocyclic compounds is well-established. iosrjournals.orgnih.gov For instance, imidazolium-based ionic liquids have been successfully used as solvents in the synthesis of various heterocyclic active pharmaceutical ingredients. mdpi.com
Solvent-free and environmentally benign synthetic considerations
The development of solvent-free and environmentally friendly synthetic methods is a key goal in green chemistry. mdpi.comresearchgate.net An efficient multicomponent reaction for the preparation of 4-aryl-2-oxo-2,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile derivatives has been reported under solvent-free conditions. researchgate.net This reaction involves 2,3-dihydroinden-1-one or 3,4-dihydronaphthalen-1(2H)-one, aromatic aldehydes, and malononitrile (B47326) in the presence of sodium hydroxide (B78521). researchgate.net The simplicity of the procedure and short reaction times make this an attractive and efficient method. researchgate.net Additionally, the use of recyclable catalysts like PFPAT contributes to the environmental benignity of the synthesis of indenopyridine derivatives. researchgate.net
Cascade and Tandem Reaction Pathways for Indenopyridine Core Construction
Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation without the isolation of intermediates.
Cascade cyclization and Friedel-Crafts reaction sequences
A convenient protocol for the synthesis of 1-tosyl-2,3,4,5-tetrahydro-1H-indeno[1,2-b]pyridine has been established via a cascade cyclization and Friedel-Crafts reaction. nih.gov This methodology involves the reaction of 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides and aldehydes, leading to the formation of the indenopyridine core in good yields. nih.gov While this specific example leads to a saturated derivative, the underlying principle of a cascade involving a cyclization followed by an intramolecular Friedel-Crafts reaction represents a powerful strategy for constructing the fused ring system of indenopyridines. nih.govresearchgate.net
Aza-semipinacol-type rearrangements and benzyl (B1604629) group transfer methodologies
While aza-semipinacol-type rearrangements and benzyl group transfers have emerged as notable strategies in the synthesis of related indenopyridine isomers, their application to directly form the 5H-indeno[1,2-b]pyridin-5-one core has not been extensively documented in the reviewed literature.
Recent studies have demonstrated that an aza-semipinacol-type rearrangement, involving the transfer of a benzyl group, can be effectively utilized to synthesize functionalized indeno[1,2-b]pyridin-2-ones. nih.govbohrium.comrsc.org This reaction proceeds from readily available 6-benzyl-3,6-dihydropyridin-2(1H)-ones and is triggered by reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS). nih.govbohrium.comrsc.org In these syntheses, a key step involves the transfer of a benzyl group from the C6 to the C5 position of the lactam ring. nih.govbohrium.comrsc.org While this methodology provides access to the indeno[1,2-b]pyridin-2-one skeleton, its adaptation for the synthesis of the corresponding 5-one isomer has not been reported.
An alternative approach to the 5H-indeno[1,2-b]pyridin-5-one framework involves a thermal reaction of tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated ketones and aldehydes. This process leads to a Michael-type C-C bond formation followed by an aza-Wittig reaction, yielding 5H-indeno[1,2-b]pyridines. Subsequent oxidation of these products with chromium trioxide and t-butyl hydroperoxide furnishes the desired 5H-indeno[1,2-b]pyridin-5-ones. rsc.org
Targeted Functionalization and Derivatization Approaches for Substituted Indenopyridin-5-ones
Strategies for regioselective alkylation and other electrophilic/nucleophilic substitutions
The direct regioselective alkylation, as well as other electrophilic and nucleophilic substitutions on the 5H-indeno[1,2-b]pyridin-5-one scaffold, particularly the 7-methyl derivative, are not extensively detailed in the available scientific literature. General principles of pyridine (B92270) chemistry suggest that the pyridine nitrogen is a primary site for alkylation. However, achieving regioselectivity on the carbocyclic portion of the indenopyridinone core remains a synthetic challenge. C-H functionalization strategies are emerging as powerful tools for the derivatization of pyridine-containing heterocycles, which could potentially be applied to the indenopyridinone system. nih.govbohrium.com
Synthesis of thioglycoside derivatives
A novel class of indenopyridine thioglycosides has been synthesized, demonstrating a successful derivatization of the indenopyridine core. rsc.org The synthesis commences with the reaction of (E)-2-cyano-3-(furan/or thiophene-2-yl)prop-2-enethioamide with 1-indanone (B140024) to yield the corresponding 2-thiooxo-1H-indeno[1,2-b]pyridine-3-carbonitriles. rsc.org These intermediates are then subjected to reaction with peracetylated sugar bromides in the presence of potassium hydroxide in acetone (B3395972) to afford the protected indenopyridine thioglycosides. rsc.org Subsequent deprotection via ammonolysis yields the free indenopyridine thioglycosides. rsc.org
Table 1: Synthesis of Indenopyridine Thioglycosides
| Starting Material | Reagent | Product |
|---|---|---|
| 2-thiooxo-1H-indeno[1,2-b]pyridine-3-carbonitriles | Peracetylated sugar bromides / KOH-acetone | Protected indenopyridine thioglycosides |
Formation of fused polycyclic systems (e.g., pyrazolo-fused, spiro-indenopyridotriazine)
The 5H-indeno[1,2-b]pyridin-5-one framework serves as a versatile precursor for the construction of more complex, fused polycyclic systems.
Pyrazolo-fused Derivatives: A green synthetic approach has been developed for pyrazolo-fused 4-azafluorenones, specifically indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-ones. rsc.org This is achieved through a three-component reaction involving indan-1,3-dione, various benzaldehydes, and 5-amino-1-arylpyrazoles. rsc.org
Spiro-indenopyridotriazine Derivatives: Novel spiro[indeno[1,2-e]pyrido[1,2-b] nih.govbohrium.comrsc.orgtriazine-7,5′-pyran]-1,3,6′-tricarbonitrile derivatives have been synthesized. scilit.com The synthetic route begins with the formation of 1,6-diaminopyridinone derivatives, which then react with ninhydrin (B49086) to produce dihydroindenopyrido nih.govbohrium.comrsc.orgtriazine intermediates. These intermediates are subsequently used to construct the target spiro compounds. scilit.com Another study reports the synthesis of spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines through a catalytic, high-yield, and rapid procedure. researchgate.net
Direct synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives
A direct and efficient method for the synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives has been established. nih.gov This is accomplished through a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and catalytic acetic acid. nih.gov This one-pot synthesis provides a straightforward route to highly functionalized indenopyridine systems. A similar one-pot synthesis of 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives has also been reported using microwave irradiation, which offers advantages of shorter reaction times and high yields. nih.gov
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Indenopyridin 5 Ones
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment (e.g., 1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would be essential for the complete structural assignment of 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl- .
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region would be expected to show a complex pattern of signals for the seven aromatic protons. The methyl group at the 7-position would appear as a characteristic singlet in the upfield region, typically around 2.0-2.5 ppm. The chemical shifts of the protons on the pyridine (B92270) and benzene (B151609) rings would be influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. For 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl- , thirteen distinct signals would be expected. The carbonyl carbon (C5) would be the most downfield signal, typically in the range of 180-200 ppm. The methyl carbon would appear at the most upfield position, around 15-25 ppm.
2D NMR: Two-dimensional NMR techniques would be crucial for assembling the molecular fragments.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton-proton coupling networks within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl- (Note: These are estimated values based on general principles and data for analogous compounds. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.5 - 8.8 | - |
| H3 | 7.2 - 7.5 | - |
| H4 | 8.0 - 8.3 | - |
| C2 | 150 - 155 | - |
| C3 | 120 - 125 | - |
| C4 | 135 - 140 | - |
| C4a | 155 - 160 | - |
| C5 | - | 185 - 195 |
| C5a | 125 - 130 | - |
| H6 | 7.4 - 7.7 | - |
| C6 | 125 - 130 | - |
| C7 | - | 140 - 145 |
| 7-CH₃ | 2.3 - 2.6 | 20 - 25 |
| H8 | 7.6 - 7.9 | - |
| C8 | 130 - 135 | - |
| H9 | 7.8 - 8.1 | - |
| C9 | 120 - 125 | - |
| C9a | 135 - 140 | - |
| C9b | 145 - 150 | - |
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound.
ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique would be used to determine the molecular weight of 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl- . The expected molecular ion peak [M+H]⁺ would be observed at m/z 196.07.
HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for C₁₃H₉NO is 195.0684. Observing a mass very close to this value would confirm the molecular formula and rule out other possibilities with the same nominal mass.
Fragmentation Analysis: While ESI is a soft ionization method, some fragmentation can be induced. The fragmentation pattern can provide valuable structural information. Expected fragmentation pathways could include the loss of CO (carbonyl group) and subsequent rearrangements of the fused ring system.
Table 2: Expected Mass Spectrometry Data for 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₉NO |
| Molecular Weight | 195.22 g/mol |
| [M+H]⁺ (m/z) | 196.07 |
| Exact Mass (HRMS) | 195.0684 |
Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl- would be expected to show several characteristic absorption bands.
The most prominent peak would be the strong absorption due to the carbonyl (C=O) stretching vibration, which is expected in the range of 1680-1720 cm⁻¹. The exact position would be indicative of the electronic environment of the ketone within the fused aromatic system. Other significant absorptions would include C=N and C=C stretching vibrations from the pyridine and benzene rings in the 1450-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Table 3: Predicted Characteristic IR Absorption Bands for 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 3000 |
| Carbonyl C=O | Stretch | 1680 - 1720 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Pyridine C=N | Stretch | 1600 - 1650 |
Chromatographic Separation and Purity Assessment Methodologies (e.g., Column Chromatography)
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.
Column Chromatography: This would be the primary method for purifying the crude product of 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl- . A silica (B1680970) gel stationary phase would likely be employed, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent would be optimized to achieve good separation of the desired product from any starting materials, byproducts, or isomers.
Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. The purity of the collected fractions would also be assessed by TLC, where a pure compound should appear as a single spot. The retention factor (Rf) value would be characteristic of the compound in a given solvent system.
X-ray Crystallography for Solid-State Structural Determination (if applicable to specific derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl- could be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the planarity of the fused ring system. This technique would unequivocally confirm the connectivity and stereochemistry of the molecule. For related indenopyridine derivatives, X-ray crystallography has been used to confirm their planar structures and to study intermolecular interactions in the crystal lattice. While no specific crystallographic data for the 7-methyl derivative is currently available, it would be the ultimate proof of its structure.
Computational Chemistry and Theoretical Investigations of Indeno 1,2 B Pyridin 5 One Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of indeno[1,2-b]pyridine derivatives. researchgate.netnih.gov These calculations provide valuable information on molecular geometries, electronic properties, and spectroscopic features.
One of the primary applications of DFT in this context is the determination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energy of the HOMO is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. bhu.ac.in
Studies on various pyridine (B92270) derivatives have shown that DFT calculations can accurately predict their geometric parameters and vibrational frequencies. biointerfaceresearch.com For indeno[1,2-b]pyridine derivatives, DFT has been employed to study their structural and spectral features, with calculated NMR spectral data showing good agreement with experimental results. researchgate.net Furthermore, the HOMO-LUMO energies derived from these calculations are used to determine various chemical reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). biointerfaceresearch.com These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in understanding its interaction with biological targets.
| Descriptor | Symbol | Typical Value Range (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -7.0 | Electron-donating capacity |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -3.0 | Electron-accepting capacity |
| HOMO-LUMO Energy Gap | ΔE | 3.0 to 5.0 | Chemical reactivity and stability |
| Electronegativity | χ | 3.0 to 5.0 | Tendency to attract electrons |
| Chemical Hardness | η | 1.5 to 2.5 | Resistance to change in electron distribution |
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as an indeno[1,2-b]pyridine derivative, might interact with a biological target, typically a protein or nucleic acid.
Several studies have employed molecular docking to investigate the interactions of indeno[1,2-b]pyridine derivatives with various biological targets. For instance, these compounds have been docked into the active sites of enzymes like topoisomerase IIα to elucidate their inhibitory mechanisms. nih.govrsc.org The docking results often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's binding affinity.
In the context of cancer research, docking studies have explored the binding of indeno[1,2-b]pyridine derivatives to breast cancer receptors. jchemlett.com These simulations have helped to identify the specific amino acid residues in the receptor's active site that are involved in the binding, providing a basis for the design of more potent inhibitors. For example, the hydroxyl group on a phenyl ring of an indeno[1,2-b]pyridinol derivative was found to be involved in hydrogen bonding with DNA, enhancing its function as a minor groove binder. nih.gov
| Biological Target | Key Interacting Residues | Types of Interactions | Reference Compound |
|---|---|---|---|
| Topoisomerase IIα | Not specified | DNA intercalation, Hydrophobic interactions | TI-1-190 |
| DNA Minor Groove | Not specified | Hydrogen bonding, Hydrophobic interactions | AK-I-191 |
| Breast Cancer Receptors (e.g., 2RMJ, 4OAR) | Not specified | Not specified | 2,4-diphenyl indenol [1,2-B] pyridinol derivatives |
Quantitative Structure-Activity/Property Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity.
A robust QSAR model was developed for a series of 2,4-diphenyl indenol [1,2-b] pyridinol derivatives to predict their anti-cancer activity against breast cancer receptors. jchemlett.com This model was built using genetic algorithms and multilinear regression analysis and was validated using external metrics to ensure its reliability. The model's equation, pIC50 = 5.4003 − 4.5609⋅ATS6i + 4.4266⋅ATS6s − 0.6453⋅MATS5v − 1.2466⋅MATS4i − 0.9855⋅GATS7m − 0.2981⋅SpMax3_Bhm + 2.2067⋅Dp, demonstrated a strong correlation between the descriptors and the biological activity. The statistical quality of the model was confirmed by a high regression coefficient (R²) and other validation parameters. jchemlett.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. While specific 3D-QSAR studies on 7-methyl-5H-indeno[1,2-b]pyridin-5-one were not found, the application of these methods to similar heterocyclic compounds has been successful in generating predictive models and guiding the design of new analogs with improved activity.
| Parameter | Value | Significance |
|---|---|---|
| Regression Coefficient (R²) | 0.908 (test set) | Goodness of fit of the model |
| Cross-validated R² (Q²_LOO) | 0.784 | Predictive ability of the model (Leave-One-Out) |
| Cross-validated R² (Q²_LMO) | 0.807 | Predictive ability of the model (Leave-Many-Out) |
| External validation (R²_test) | 0.5901 | Predictive power on an external set of compounds |
| Root Mean Square Error (RMSE_test) | 0.2081 | The standard deviation of the prediction errors |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their complexes over time. dntb.gov.uanih.gov These simulations can provide insights into the conformational flexibility of ligands, the stability of ligand-receptor complexes, and the thermodynamics of binding.
For pyridine-containing compounds, MD simulations have been used to validate the results of molecular docking studies and to gain a deeper understanding of the binding dynamics. nih.gov By simulating the ligand-receptor complex in a solvated environment, MD can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to ligand binding. mdpi.com
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which provides a measure of the stability of the complex over time. The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for ligand binding. Although specific MD simulation data for 7-methyl-5H-indeno[1,2-b]pyridin-5-one is not available, the general principles and applications of this technique are highly relevant to understanding its potential interactions with biological targets. mdpi.com
| Parameter | Description | Information Gained |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Stability of the ligand in the binding pocket and the overall protein structure. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each residue from its average position. | Identifies flexible regions of the protein. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Changes in protein conformation upon ligand binding. |
| Solvent Accessible Surface Area (SASA) | The surface area of the protein that is accessible to the solvent. | Changes in the protein's surface exposure upon ligand binding. |
Analysis of Electrophilic and Nucleophilic Character of Localized Orbitals
The analysis of localized orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), provides a detailed picture of the electrophilic and nucleophilic character of different regions within a molecule. youtube.comtheswissbay.ch This information is crucial for understanding a molecule's reactivity and its potential to interact with other molecules.
The distribution of the HOMO and LUMO across the 5H-indeno[1,2-b]pyridin-5-one scaffold can be visualized using DFT calculations. researchgate.net The regions of the molecule where the HOMO is localized are likely to be the sites of nucleophilic attack, as these are the areas from which electrons are most easily donated. Conversely, regions with a high density of the LUMO are susceptible to electrophilic attack, as these are the areas that can most readily accept electrons. libretexts.org
Another valuable tool for analyzing the electrophilic and nucleophilic character is the Molecular Electrostatic Potential (MEP) map. bhu.ac.in The MEP map illustrates the charge distribution around a molecule, with red regions indicating areas of negative electrostatic potential (nucleophilic) and blue regions indicating areas of positive electrostatic potential (electrophilic). For indeno[1,2-b]pyridine derivatives, the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are expected to be nucleophilic centers, while the hydrogen atoms and certain carbon atoms may exhibit electrophilic character.
Structure Function Relationships and Molecular Design Principles for 5h Indeno 1,2 B Pyridin 5 One, 7 Methyl and Analogues
Influence of Substituent Position and Electronic Nature on Molecular Interactions
The biological activity of indenopyridine derivatives is highly sensitive to the position and electronic properties of substituents on the core scaffold and its appended aryl rings. The introduction of different functional groups can modulate the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities, thereby influencing its interactions with biological targets such as enzymes and DNA.
Research into 2,4-diaryl-5H-indeno[1,2-b]pyridine analogues has demonstrated that the placement of hydroxyl (-OH) groups on the phenyl rings significantly impacts their efficacy as topoisomerase inhibitors and their cytotoxicity against cancer cell lines. Specifically, the presence of a hydroxyl group at the meta or para position of the 2- or 4-phenyl ring leads to enhanced inhibitory activity against both topoisomerase I and II, as well as increased cytotoxicity. This suggests that a phenolic moiety in these positions is crucial for productive molecular interactions, potentially through hydrogen bonding with amino acid residues in the enzyme's active site.
The electronic interplay of substituents on the indenopyridine core itself is also critical. For instance, in 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro-, the presence of the electron-donating methyl group at the 7-position and the electron-withdrawing nitro group at the 8-position creates a distinct electronic environment that can influence its reactivity and intermolecular interactions. The nitro group, for example, can be reduced to an amine, providing a handle for further derivatization, or it can participate in electrophilic aromatic substitution reactions.
| Substituent | Position | Electronic Nature | Effect on Topoisomerase Inhibition | Effect on Cytotoxicity |
|---|---|---|---|---|
| Hydroxyl (-OH) | meta or para on 2- or 4-phenyl ring | Electron-donating | Enhanced | Enhanced |
| Chlorine (-Cl) | On furyl or thienyl ring | Electron-withdrawing | Reduced | Improved |
Stereochemical Considerations in Indenopyridine Architectures and Their Functional Implications
Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules such as proteins and nucleic acids. While the core 5H-indeno[1,2-b]pyridin-5-one scaffold is planar and achiral, the introduction of substituents can give rise to stereoisomers with distinct three-dimensional arrangements and, consequently, different biological activities.
The formation of a chiral center can occur if a substituent creates an sp³-hybridized carbon with four different groups. For example, reduction of the ketone at the 5-position to a hydroxyl group would generate a chiral center, leading to two enantiomers. These enantiomers, being non-superimposable mirror images, could exhibit significantly different affinities for a chiral receptor or enzyme active site. One enantiomer might fit perfectly, leading to a potent biological response, while the other may be inactive or even elicit off-target effects.
Another important stereochemical consideration is atropisomerism, a type of axial chirality that arises from hindered rotation around a single bond. In the case of indenopyridine derivatives with bulky substituents on the aryl rings (e.g., at the 2- and 4-positions), rotation around the bond connecting the aryl ring to the indenopyridine core may be restricted. If the energy barrier to rotation is high enough, stable, non-interconverting atropisomers can be isolated. These atropisomers, like enantiomers, can have vastly different pharmacological profiles.
Although specific studies on the stereoisomers of 5H-Indeno[1,2-b]pyridin-5-one, 7-methyl- and its analogues are not prevalent in the current literature, the principles of stereochemistry in drug design strongly suggest that this would be a critical factor in their biological activity. The functional implications of stereoisomerism are profound, as the precise three-dimensional shape of a molecule is what governs its ability to bind to its biological target with high affinity and specificity. Therefore, the enantioselective synthesis and separation of stereoisomers of substituted indenopyridines would be a crucial step in the development of potent and selective therapeutic agents.
Design of Rigidized Core Scaffolds and Their Impact on Molecular Recognition
The rigid and planar nature of the 5H-indeno[1,2-b]pyridine scaffold is a key feature that contributes to its ability to participate in specific molecular recognition events. This structural rigidity reduces the entropic penalty upon binding to a biological target, as there are fewer conformational degrees of freedom to be lost. This pre-organization of the molecule into a bioactive conformation can lead to higher binding affinities.
The indenopyridine core has been identified as an effective DNA intercalator. Its flat, aromatic structure allows it to slip between the base pairs of the DNA double helix, leading to an unwinding of the helix and interference with DNA replication and transcription processes. This mode of action is central to the anticancer properties of some indenopyridine derivatives. For example, a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one has been characterized as a DNA intercalative human topoisomerase IIα catalytic inhibitor.
Furthermore, the rigid scaffold of indenopyridine derivatives allows them to act as potent enzyme inhibitors by presenting functional groups in a well-defined spatial orientation for interaction with the enzyme's active site. In the case of topoisomerase inhibitors, the rigid structure is thought to bind at the enzyme-DNA interface, stabilizing the cleavage complex and preventing the re-ligation of the DNA strands. Similarly, the indenopyridine scaffold has been explored for the development of kinase inhibitors, where the rigid core can be decorated with substituents that target specific regions of the ATP-binding pocket. The thieno[3,2-b]pyridine (B153574) scaffold, which is structurally related to indenopyridine, has been shown to be an attractive template for highly selective kinase inhibitors.
| Biological Target | Mode of Interaction | Key Structural Feature | Functional Outcome |
|---|---|---|---|
| DNA | Intercalation | Planar, aromatic core | Inhibition of replication and transcription |
| Topoisomerase IIα | Binding to the enzyme-DNA interface | Rigid scaffold | Stabilization of the cleavage complex, catalytic inhibition |
| Protein Kinases | Binding to the ATP pocket | Rigid core with specific substituents | Inhibition of kinase activity |
Strategic Derivatization for Modulating Molecular Recognition Profiles
Strategic derivatization of the 5H-indeno[1,2-b]pyridine scaffold is a powerful approach to fine-tune its molecular recognition profile and thereby modulate its biological activity. By systematically altering the substituents at various positions, it is possible to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
One common strategy involves the introduction of different aryl or heteroaryl groups at the 2- and 4-positions of the indenopyridine ring. Studies have shown that the nature of these groups significantly influences the compound's activity as a topoisomerase inhibitor. For instance, derivatives containing 2- or 3-furyl and/or 2- or 3-thienyl moieties at these positions have demonstrated significant topoisomerase II inhibitory activity. This suggests that the electronic and steric properties of these heterocyclic rings are important for binding to the enzyme.
Another derivatization strategy is the introduction of functional groups that can form specific interactions with the target. As discussed earlier, the addition of hydroxyl groups can enhance activity by providing hydrogen bond donors and acceptors. Similarly, the incorporation of basic amine functionalities can introduce positive charges at physiological pH, which can lead to favorable electrostatic interactions with negatively charged pockets on a protein surface or with the phosphate (B84403) backbone of DNA.
The synthesis of indenopyridine derivatives with phosphine (B1218219) oxide groups is another example of strategic derivatization. These derivatives have been evaluated as topoisomerase I inhibitors and have shown promising antiproliferative activity. The phosphine oxide group can act as a hydrogen bond acceptor and may also influence the solubility and cell permeability of the compounds.
Furthermore, derivatization can be used to explore new therapeutic applications. For example, new sets of 1H-indenopyridine-based derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, demonstrating the versatility of this scaffold in drug discovery.
Mechanistic Organic Chemistry of Indeno 1,2 B Pyridin 5 One Synthesis and Reactions
Proposed Reaction Mechanisms for Multi-component Cyclization Pathways
The formation of the 5H-indeno[1,2-b]pyridin-5-one core, particularly the 7-methyl substituted variant, is frequently accomplished through a one-pot congregation of three or more starting materials. While specific literature detailing the precise mechanism for the 7-methyl derivative is scarce, plausible mechanistic pathways can be extrapolated from the synthesis of analogous indenopyridine structures.
A commonly proposed pathway initiates with a Knoevenagel condensation . This reaction typically involves an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, and an aldehyde or ketone. In the context of 7-methyl-5H-indeno[1,2-b]pyridin-5-one synthesis, a likely starting material would be a substituted indanone. The base-catalyzed condensation would generate a highly electrophilic indenylidene intermediate.
Subsequently, a Michael addition is a key step. A nucleophile, often an enamine or a related species generated in situ, attacks the β-carbon of the activated double bond of the indenylidene intermediate. This step is crucial for building the pyridine (B92270) ring.
The final stage of the sequence is an intramolecular cyclization followed by aromatization. After the Michael addition, the newly introduced functionalities are positioned to undergo a ring-closing reaction, forming the dihydropyridine (B1217469) ring. Subsequent elimination of a small molecule, such as water or an alcohol, and tautomerization leads to the stable, aromatic 5H-indeno[1,2-b]pyridin-5-one system.
An alternative, though less commonly cited mechanism for related structures, involves a domino reaction sequence that may proceed through a series of pericyclic reactions or a cascade of condensation and cyclization steps, ultimately leading to the fused heterocyclic system.
Table 1: Key Steps in a Proposed Multi-component Synthesis of 7-methyl-5H-indeno[1,2-b]pyridin-5-one
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Knoevenagel Condensation | Substituted Indanone + Active Methylene Compound | Indenylidene Intermediate |
| 2 | Michael Addition | Indenylidene Intermediate + Nucleophile (e.g., Enamine) | Open-chain Adduct |
| 3 | Intramolecular Cyclization & Aromatization | Open-chain Adduct | 7-methyl-5H-indeno[1,2-b]pyridin-5-one |
Intramolecular Rearrangements and Their Mechanistic Basis
While detailed studies on intramolecular rearrangements specifically for 7-methyl-5H-indeno[1,2-b]pyridin-5-one are not extensively documented, the possibility of such transformations exists, particularly under certain reaction conditions or with specific substitution patterns on the starting materials.
In related heterocyclic syntheses, rearrangements can occur to achieve a more thermodynamically stable product. For instance, sigmatropic shifts or Dimroth-type rearrangements have been observed in the formation of other nitrogen-containing heterocycles. A Dimroth rearrangement would involve the opening of the pyridine ring followed by re-cyclization, potentially leading to a different substitution pattern on the final product.
The mechanistic basis for such rearrangements is often driven by the desire to alleviate steric strain or to achieve a more favorable electronic configuration. The presence of specific functional groups or the nature of the solvent and catalyst can influence the propensity for these rearrangements to occur. For the 7-methyl-5H-indeno[1,2-b]pyridin-5-one skeleton, the rigidity of the indeno-fused system might limit the scope of possible intramolecular rearrangements.
Catalytic Roles and Reaction Pathway Intermediates in Indenopyridine Formation
Catalysts play a fundamental role in orchestrating the multi-component synthesis of indenopyridines, influencing both the reaction rate and the regioselectivity of the final product. Both acid and base catalysts are commonly employed.
Base catalysts , such as piperidine, triethylamine, or potassium carbonate, are crucial for promoting the initial Knoevenagel condensation by deprotonating the active methylene compound, thereby generating the nucleophilic species required for the condensation. They also facilitate the Michael addition and the final cyclization and aromatization steps.
Acid catalysts , including Lewis acids (e.g., zinc chloride) and Brønsted acids (e.g., p-toluenesulfonic acid), can activate carbonyl groups, making them more susceptible to nucleophilic attack. In some synthetic routes, acid catalysts can promote the formation of key intermediates and facilitate the final dehydration or aromatization step.
The reaction pathway proceeds through a series of key intermediates . As previously mentioned, the indenylidene intermediate formed after the Knoevenagel condensation is a critical electrophile. The subsequent Michael adduct is an open-chain intermediate that possesses all the necessary atoms for the final ring closure. Following the Michael addition, a dihydropyridine intermediate is formed upon intramolecular cyclization. This intermediate is typically unstable and readily undergoes oxidation or elimination to furnish the final aromatic indenopyridinone product.
The identification and characterization of these intermediates, often through spectroscopic techniques like NMR and mass spectrometry, are vital for confirming the proposed reaction mechanisms and for developing more efficient synthetic strategies.
Table 2: Catalysts and Intermediates in Indenopyridine Synthesis
| Role | Examples | Function |
| Catalysts | Piperidine, Triethylamine, K₂CO₃ (Bases) | Promote Knoevenagel condensation, Michael addition, and cyclization. |
| ZnCl₂, p-TsOH (Acids) | Activate carbonyl groups, facilitate dehydration/aromatization. | |
| Intermediates | Indenylidene Intermediate | Key electrophile formed in the Knoevenagel condensation. |
| Michael Adduct | Open-chain intermediate formed after Michael addition. | |
| Dihydropyridine Intermediate | Unstable intermediate that aromatizes to the final product. |
Future Research Directions and Translational Perspectives for Indeno 1,2 B Pyridin 5 One Chemistry
Advancements in Sustainable Synthetic Methodologies and Atom Economy
A primary focus of modern chemical synthesis is the development of environmentally benign processes, a principle central to green chemistry. For indenopyridine derivatives, this involves designing synthetic routes that are not only efficient in yield but also in the utilization of all materials, a concept known as atom economy. wordpress.comprimescholars.com
Future research will likely prioritize the refinement of multicomponent reactions (MCRs), which have already proven effective for synthesizing the 5H-indeno[1,2-b]pyridine core. nih.govresearchgate.net MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a product that incorporates the majority of the atoms from the starting materials. jocpr.com For instance, the one-pot synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives from aromatic aldehydes, malononitrile (B47326), and 1-indanone (B140024) exemplifies such an approach. nih.govresearchgate.net
Advancements are expected in the development and application of novel, reusable, and green catalysts. An example is the use of nanomagnetic heterogeneous catalysts like Fe3O4@SiO2@PrSO3H, which can facilitate the synthesis of indenopyridine derivatives under solvent-free conditions, offering advantages such as simple work-up, short reaction times, and high yields. iau.ir The principle of atom economy, calculated as the ratio of the molecular weight of the desired product to that of all reactants, serves as a key metric for evaluating the "greenness" of these synthetic pathways. wikipedia.org Designing reactions with high atom economy minimizes waste at the molecular level, which is both environmentally and economically beneficial. wordpress.comnumberanalytics.com
Table 1: Comparison of Synthetic Approaches for Indenopyridine Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Sequential Multicomponent Reaction | Uses aromatic aldehydes, malononitrile, and 1-indanone with ammonium (B1175870) acetate (B1210297) and acetic acid. | Direct synthesis, good for generating derivatives. | nih.govresearchgate.net |
| Base-Catalyzed Transformation | Reaction of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile in alcoholic KOH. | Facile approach to pyridine-3-carbonitriles. | researchgate.net |
| Nanomagnetic Catalysis | Uses Fe3O4@SiO2@PrSO3H catalyst under solvent-free conditions. | Environmentally friendly, high yield, reusable catalyst. | iau.ir |
High-Throughput Synthesis and Combinatorial Library Generation for Scaffold Diversification
The discovery of new drug leads relies heavily on the ability to synthesize and screen large collections of diverse chemical compounds. nih.gov High-throughput synthesis (HTS) and combinatorial chemistry are powerful strategies to achieve this. nih.gov The synthetic methodologies used for indenopyridines, particularly multicomponent reactions, are highly amenable to a combinatorial approach. researchgate.net
By systematically varying the starting materials—for example, using a diverse set of aromatic aldehydes in the reaction with 1-indanone and malononitrile—a large library of structurally distinct 5H-indeno[1,2-b]pyridine derivatives can be rapidly generated. researchgate.netnih.gov This allows for a comprehensive exploration of the chemical space around the core scaffold. Future work will focus on automating these synthetic processes and integrating them with high-throughput purification techniques to accelerate the production of compound libraries for biological screening. nih.govrsc.org The goal is to create extensive and diverse collections that can be tested against various biological targets to identify novel bioactive agents. rsc.org
Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization and Prediction
Accurate structural characterization is fundamental to understanding the properties and activity of newly synthesized compounds. The structures of indenopyridine derivatives are routinely confirmed using a suite of spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). ekb.egnih.gov Future research will see a greater integration of more advanced and specialized spectroscopic techniques to provide deeper insights into molecular structure and dynamics. mdpi.commdpi.com These methods offer sensitive and detailed information, from identifying vibrational fingerprints of chemical bonds to mapping three-dimensional atomic arrangements. unizar-csic.es
Alongside experimental techniques, computational chemistry has become an indispensable tool. In silico methods are increasingly used to predict the properties and biological activities of indenopyridine derivatives before they are even synthesized. Molecular docking studies, for instance, can simulate how a compound like a 2,4-diphenyl indeno[1,2-b]pyridinol derivative might bind to a biological target, such as the minor groove of DNA, providing insights into its mechanism of action. nih.gov These computational predictions help in prioritizing which compounds to synthesize, thereby saving time and resources. jneonatalsurg.com
Table 2: Key Characterization and Predictive Techniques
| Technique | Application in Indenopyridine Research | Type of Information Provided | Reference |
|---|---|---|---|
| NMR Spectroscopy (1H, 13C) | Structural elucidation of synthesized compounds. | Detailed information on the chemical environment of atoms. | nih.gov |
| Mass Spectrometry | Confirmation of molecular weight and formula. | Precise mass and fragmentation patterns. | nih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Vibrational frequencies of chemical bonds. | ekb.eg |
| Molecular Docking | Predicting binding modes with biological targets (e.g., DNA, proteins). | Interaction energies and binding conformations. | nih.gov |
Exploration of Novel Chemical Transformations and Scaffold Diversification
While the core 5H-indeno[1,2-b]pyridin-5-one structure is a valuable starting point, the exploration of novel chemical transformations to diversify this scaffold is a critical area for future research. The pyridine (B92270) scaffold is considered a "privileged structure" in drug design, meaning it is a molecular framework capable of binding to multiple biological targets. mdpi.com Modifying and functionalizing this core can lead to compounds with new or enhanced biological activities.
Research in this area involves using the indenopyridine framework as a building block for more complex molecular architectures. benthamdirect.com For example, the indeno[1,2-b]quinoxalinone ring system, which is structurally related, has been used to create a variety of spiro-heterocyclic frameworks through multicomponent reactions. rsc.orgsemanticscholar.org Such strategies expand the accessible chemical space and can lead to the discovery of compounds with unique three-dimensional shapes, which is often crucial for potent and selective biological activity. Future efforts will likely focus on developing new synthetic reactions that allow for precise and controlled modifications at various positions of the indenopyridine ring system.
Application of Chemoinformatics and Data Science in Indenopyridine Research
Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. sheffield.ac.uk As large libraries of indenopyridine derivatives are generated through high-throughput synthesis, chemoinformatics and data science will play a crucial role in managing and analyzing the resulting data. nih.gov
These tools can be used to build databases of compounds and their associated biological activities. By applying machine learning algorithms to this data, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of the activity of virtual or yet-to-be-synthesized compounds. nih.gov This predictive power helps guide the design of new indenopyridine derivatives with improved potency and desired ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov The integration of data science is reshaping materials and drug discovery by enabling more efficient data extraction, curation, and model building to accelerate scientific advancement. aip.org
Q & A
Q. What are the common synthetic routes for 7-methyl-5H-Indeno[1,2-b]pyridin-5-one, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis of indeno-pyridinone derivatives often employs cyclocondensation reactions or Skraup-type protocols. For example, amino-substituted benzopyrano-pyridinones can be synthesized via Skraup reactions using glycerol, sulfuric acid, and nitrobenzene at elevated temperatures (140–150°C), as demonstrated for related compounds in –21. Optimization involves:
- Catalyst selection : Iron(II) sulfate or boric acid improves regioselectivity.
- Temperature control : Prolonged heating (>7 hours) enhances cyclization but may require quenching to avoid decomposition.
- Purification : Silica gel chromatography (benzene/chloroform systems) or recrystallization (methanol) ensures purity .
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of 7-methyl-5H-Indeno[1,2-b]pyridin-5-one?
Methodological Answer: A multi-technique approach is critical:
- 1H-NMR : Key markers include aromatic proton shifts (δ 7.1–8.7 ppm for pyridinone and indene protons) and methyl group singlet integration (δ ~2.5 ppm) .
- IR spectroscopy : Look for carbonyl stretching (1650–1680 cm⁻¹) and C=N vibrations (1580–1600 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 212 for a related compound) confirm molecular weight .
Cross-validate with elemental analysis (C, H, N) to resolve ambiguities .
Q. What safety protocols should be followed when handling 7-methyl-5H-Indeno[1,2-b]pyridin-5-one in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline and seek medical attention .
- Storage : Keep in sealed containers in dry, ventilated areas away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling predictions and experimental spectral data for derivatives of 7-methyl-5H-Indeno[1,2-b]pyridin-5-one?
Methodological Answer:
- X-ray crystallography : Resolve structural ambiguities by determining crystal packing and bond angles, as done for thiochromeno-pyridines in .
- 2D-NMR (COSY, NOESY) : Map proton-proton correlations to validate spatial arrangements conflicting with DFT calculations .
- Revisiting computational parameters : Adjust solvent models (e.g., PCM for polar solvents) or basis sets (e.g., B3LYP/6-311+G(d,p)) to better align with experimental conditions .
Q. What strategies are effective for achieving regioselective functionalization of the indeno-pyridinone core structure?
Methodological Answer:
- Directing groups : Introduce amino or nitro groups at specific positions to guide electrophilic substitution, as shown in for amino derivatives.
- Metal-mediated coupling : Use palladium catalysts for Suzuki-Miyaura cross-coupling at halogenated positions (e.g., bromo-substituted analogs in ).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the C-3 position over C-7 .
Q. What methodological considerations are critical when designing biological activity assays for 7-methyl-5H-Indeno[1,2-b]pyridin-5-one derivatives?
Methodological Answer:
- Dose-response studies : Test a concentration range (1–100 µM) to establish IC₅₀ values for cytotoxicity or enzyme inhibition, referencing protocols in .
- Control compounds : Include structurally related analogs (e.g., 5H-thiochromeno-pyridines from ) to assess scaffold-specific activity.
- Assay validation : Use positive controls (e.g., doxorubicin for anticancer assays) and replicate experiments (n ≥ 3) to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
